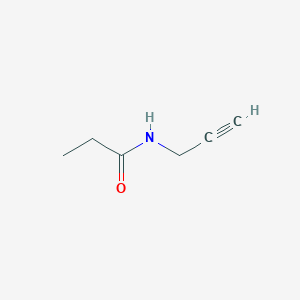

N-(炔丙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(prop-2-yn-1-yl)propanamide” is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 .

Synthesis Analysis

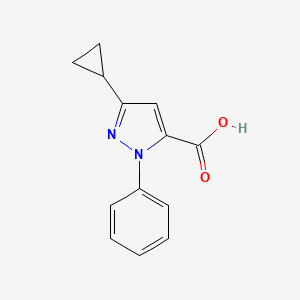

The synthesis of N-(prop-2-yn-1-yl)propanamide and its derivatives has been reported in several studies . For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Molecular Structure Analysis

The molecular structure of N-(prop-2-yn-1-yl)propanamide consists of a propionamide backbone with a prop-2-yn-1-yl group attached to the nitrogen atom .Chemical Reactions Analysis

N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions. For example, its cyclocondensation with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Physical and Chemical Properties Analysis

N-(prop-2-yn-1-yl)propanamide has a melting point of 66-67 °C and a predicted boiling point of 248.8±23.0 °C . Its density is predicted to be 0.947±0.06 g/cm3 .科学研究应用

抗菌活性N-(萘-1-基)丙酰胺衍生物对细菌和真菌表现出显着的抗菌活性。某些化合物,例如 2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-(萘-1-基)丙酰胺,显示出与酮康唑相当的抗真菌活性,以及对革兰氏阳性菌的抗菌活性为氯霉素效力的二分之一 (Evren、Yurttaş 和 Yılmaz-Cankilic,2020 年)。

合成和表征N-(2,2-二苯乙基)-2-(6-甲氧基萘-2-基)丙酰胺和类似化合物已通过各种光谱数据合成和表征,表明在化学和生物学中具有多种应用的潜力 (Manolov、Ivanov 和 Bojilov,2021 年)。

免疫抑制活性N-芳基-3-(吲哚-3-基)丙酰胺,特别是 3-[1-(4-氯苄基)-1H-吲哚-3-基]-N-(4-硝基苯基)丙酰胺,在体外和体内试验中均表现出显着的免疫抑制活性 (Giraud 等人,2010 年)。

抗惊厥特性对 N-苄基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺的研究揭示了其作为新型杂合抗惊厥剂的潜力,结合了已知抗癫痫药物的化学片段 (Kamiński 等人,2015 年)。

抗过敏活性由相应的 N-吡啶基丙烯酰胺合成的 N-(吡啶-2-基)-3-(哌嗪-1-基)丙酰胺显示出与奥沙托胺相当的潜在抗过敏活性 (Courant 等人,1993 年)。

有机非线性材料N-(2-氯苯基)-(1-丙酰胺)被研究为一种有机电光和非线性光学材料,通过各种光谱技术表征,并显示出在光子学中的潜力 (Prabhu 和 Rao,2000 年)。

抗伤害感受活性(5-氯-2(3H)-苯并恶唑酮-3-基)丙酰胺的衍生物显示出不同程度的抗伤害感受活性,一些化合物的活性高于二丙酮和阿司匹林等标准药物 (Önkol 等人,2004 年)。

时生物活性N-[2-(2,7-二甲氧基芴-9-基)乙基]丙酰胺等化合物已被合成并评估其时生物活性,证明了对人褪黑激素受体的激动作用以及在调节昼夜节律中的潜在应用 (Epperson 等人,2004 年)。

未来方向

The future research directions for N-(prop-2-yn-1-yl)propanamide could involve exploring its potential applications in various fields, such as medicinal chemistry, due to its ability to undergo various chemical reactions . Further studies could also focus on improving the synthesis methods and understanding its mechanism of action .

作用机制

Target of Action

It is known that the compound can act as a photosensitizer .

Mode of Action

N-(prop-2-yn-1-yl)propanamide interacts with its targets through a process of energy transfer and a single electron transfer pathway . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated, playing an important role in the reaction .

Biochemical Pathways

The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .

Result of Action

The result of the action of N-(prop-2-yn-1-yl)propanamide is the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This occurs irrespective of the substituent nature at the triple bond .

Action Environment

The action of N-(prop-2-yn-1-yl)propanamide is influenced by environmental factors such as light. The compound is involved in a visible-light-induced reaction . .

属性

IUPAC Name |

N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRUWIPOVKUKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![N'-(2,5-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2959850.png)

![ethyl 4-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2959854.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2959864.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)

![N-(4-cyanophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2959868.png)